chroman-4'-one-3'-spiro-3-N-methyl-4-phenyl-pyrrolidine-2-spiro-3"-oxindole
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Overview
Description
Scientific Research Applications
Radical Scavenging and Antioxidant Properties
Chromones and their derivatives, including chroman-4'-one structures, have been identified as potent radical scavengers with significant antioxidant properties. These compounds are naturally occurring in the human diet and exhibit various physiological activities such as anti-inflammatory, antidiabetic, antitumor, and anticancer effects. The antioxidant capacity, which is crucial for neutralizing active oxygen species and halting free radical processes, is attributed to specific structural features such as the double bond, a carbonyl group of chromone, and hydroxyl groups at strategic positions. These structural elements play a pivotal role in mitigating cell impairment and preventing diseases related to oxidative stress (Yadav et al., 2014).
Spirocyclic Compounds in Fluorescence Resonance Energy Transfer (FRET)
Spirocyclic compounds, such as spirooxindoles and spiropyrans, are explored for their unique structural transformations under various stimuli (light, temperature, pH changes) and their applications in developing composite systems based on fluorescence resonance energy transfer (FRET) with fluorescent materials. These transformations are essential for creating novel, multifunctional materials with applications in sensing, probing, and optical elements. The ability of these compounds to exhibit reversible physicochemical property changes under specific stimuli presents significant advantages for various technological applications, including drug delivery systems and the development of smart materials (Xia et al., 2017).
Pyrrolidine Scaffold in Drug Discovery
The pyrrolidine ring, a core component of the mentioned compound, is extensively utilized in medicinal chemistry for its versatility and the ability to explore pharmacophore space efficiently. Pyrrolidine derivatives have been investigated for their bioactive properties, including the potential to treat various human diseases. The presence of the pyrrolidine ring contributes significantly to the stereochemistry of molecules, thereby influencing their biological activity. This scaffold's adaptability in drug discovery is evident from its inclusion in compounds targeting selective biological activities, which demonstrates the potential of pyrrolidine-containing compounds in the development of new therapeutics (Li Petri et al., 2021).
Mechanism of Action
Target of action
Chroman-4-one and indole derivatives have been found to interact with a variety of biological targets, including various enzymes, receptors, and proteins . .
Mode of action
The mode of action of chroman-4-one and indole derivatives can vary widely depending on the specific compound and its targets. Some may inhibit enzyme activity, while others may modulate receptor signaling
Biochemical pathways
Chroman-4-one and indole derivatives can influence a variety of biochemical pathways, depending on their specific targets
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific chemical structure. Chroman-4-one and indole derivatives can have diverse ADME properties
Result of action
The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. Chroman-4-one and indole derivatives can have a variety of effects, such as inhibiting cell growth or modulating cellular signaling
Action environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and how it is metabolized in the body
Properties
InChI |
InChI=1S/C26H22N2O3/c1-28-15-20(17-9-3-2-4-10-17)25(16-31-22-14-8-5-11-18(22)23(25)29)26(28)19-12-6-7-13-21(19)27-24(26)30/h2-14,20H,15-16H2,1H3,(H,27,30) |
Source
|
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOFUTURFHYTTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2(C13C4=CC=CC=C4NC3=O)COC5=CC=CC=C5C2=O)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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